
Methyl 5-phenylisoxazole-3-carboxylate
Overview
Description
Methyl 5-phenylisoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-phenylisoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of intermediate compounds with hydroxylamine hydrochloride in refluxing methanol. This reaction yields the desired isoxazole compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Metal-free synthetic routes are also explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-phenylisoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted isoxazole derivatives .
Scientific Research Applications
Pharmaceutical Development
Neuroprotective Properties
Methyl 5-phenylisoxazole-3-carboxylate serves as a crucial building block in the synthesis of pharmaceuticals targeting neurological disorders. Its potential neuroprotective properties make it a candidate for developing drugs aimed at conditions such as Alzheimer's and Parkinson's diseases. Research indicates that derivatives of this compound can inhibit specific phosphatases crucial for the survival of pathogens like Mycobacterium tuberculosis, showcasing its therapeutic potential against infectious diseases as well .
Case Study: Antituberculosis Activity
A study investigated the efficacy of this compound in animal models infected with M. tuberculosis. The compound demonstrated a significant reduction in bacterial burden, achieving a log reduction of approximately 0.9 after four weeks of treatment. Pathological assessments revealed that treated animals exhibited fewer and smaller lesions compared to control groups, indicating improved therapeutic outcomes .
Treatment Group | Bacterial Burden Reduction (log CFU) | Pathological Findings |
---|---|---|
Vehicle Control | - | Large necrotic lesions |
Compound Treatment | 0.9 | Fewer smaller lesions |
Agricultural Chemistry
This compound is also employed as an intermediate in the synthesis of agrochemicals, particularly pesticides and herbicides. Its role in developing safer and more effective agricultural chemicals is crucial for enhancing crop protection while minimizing environmental impact .
Material Science
In material science, this compound is explored for its potential in creating advanced materials, including polymers and coatings. These materials are designed to enhance durability and resistance to environmental factors, making them suitable for various industrial applications .
Analytical Chemistry
In the realm of analytical chemistry, this compound is utilized to develop methods for detecting and quantifying specific substances. This application aids researchers in toxicology and environmental science by providing reliable analytical techniques to assess chemical exposure and environmental contamination .
Biochemical Research
This compound is studied for its interactions with biological systems, contributing valuable insights into enzyme mechanisms and potential therapeutic targets. Its ability to inhibit certain enzymes involved in critical biological pathways highlights its importance in biochemical research .
Mechanism of Action
The mechanism of action of methyl 5-phenylisoxazole-3-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
- Methyl 5-phenylisoxazole-4-carboxylate
- 5-phenylisoxazole-3-carboxylic acid
- Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate
Comparison: Methyl 5-phenylisoxazole-3-carboxylate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for diverse applications .
Biological Activity
Methyl 5-phenylisoxazole-3-carboxylate is a compound belonging to the isoxazole family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and case studies.
Chemical Structure and Properties
This compound features a five-membered ring containing one nitrogen and one oxygen atom, contributing to its unique chemical properties. The compound's structure can be represented as follows:
- Molecular Formula : CHN\O
- Molecular Weight : 201.19 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors involved in various biological pathways. For instance, it has been shown to inhibit the MptpB phosphatase in Mycobacterium tuberculosis, which is crucial for the pathogen's virulence and survival within host cells .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties, particularly against Mycobacterium tuberculosis. A study reported that derivatives of this compound exhibited potent inhibitory effects on MptpB with IC values in the low micromolar range (e.g., 0.4 μM for some derivatives), indicating strong selectivity over human phosphatases .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in cancer research. Substituted isoxazoles have been linked to anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of tumor cell proliferation. The specific pathways involved are still under investigation but may include modulation of cell cycle regulators and apoptotic factors .
Study on Antituberculosis Activity
A notable study investigated the efficacy of this compound in animal models of tuberculosis. The compound was administered to guinea pigs infected with M. tuberculosis, resulting in a significant reduction in bacterial burden in both acute and chronic infection models. Specifically, treatment led to a reduction of approximately 0.9 log in bacterial counts after four weeks .
Treatment Group | Bacterial Burden Reduction (log CFU) | Pathological Findings |
---|---|---|
Vehicle Control | - | Large necrotic lesions |
Compound Treatment | 0.9 | Fewer smaller lesions |
This study highlights the potential of this compound as a therapeutic agent against tuberculosis, emphasizing its role in improving pathological outcomes compared to control groups.
Anticancer Studies
Research has also focused on the anticancer potential of this compound, revealing that it can induce apoptosis in various cancer cell lines. For example, studies indicated that certain derivatives exhibited IC values below 10 μM against breast cancer cell lines, suggesting effective cytotoxicity .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
Compound | Biological Activity | IC (μM) |
---|---|---|
This compound | Antimicrobial, Anticancer | ~0.4 (antimicrobial) |
Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate | Antimicrobial | ~1.0 |
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | Moderate anticancer activity | ~15 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 5-phenylisoxazole-3-carboxylate, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via cyclization of acetophenone derivatives. A metal-free approach involves refluxing intermediates with hydroxylamine hydrochloride in methanol (2–3 h) . Optimization includes adjusting stoichiometry, solvent polarity (e.g., DMF for Pd-catalyzed couplings), and degassing with nitrogen to prevent side reactions . Yields are monitored via TLC and purified using chromatography (e.g., Et₂O:light petroleum gradients) .
Q. How is this compound characterized spectroscopically?
- Methodology : Key techniques include:
- ¹H/¹³C NMR : Peaks at δ ~7.5–7.6 ppm (aromatic protons), δ ~3.9 ppm (methyl ester), and carbonyl signals at ~167 ppm .
- IR : Strong absorption at ~1740 cm⁻¹ (ester C=O stretch) and ~1600 cm⁻¹ (isoxazole ring) .
- HRMS : Accurate mass confirmation (e.g., [M+H]⁺ calculated vs. observed) .
Q. What are the known biological targets of isoxazole derivatives like this compound?
- Methodology : Isoxazoles are studied for kinase inhibition (e.g., MAPK) and antimicrobial activity. Target engagement is validated via enzymatic assays (IC₅₀ determination) and docking studies using crystal structures of active sites .
Q. How is the stability of this compound assessed under varying storage conditions?
- Methodology : Stability tests include:
- Thermal analysis : TGA/DSC to determine decomposition temperatures.
- Hydrolytic stability : Exposure to humidity (e.g., 40°C/75% RH) monitored via HPLC .
Advanced Research Questions
Q. How can synthetic yields be improved for derivatives with bulky aryl substituents?
- Methodology :
- Catalyst screening : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki-Miyaura couplings for sterically hindered boronic acids .
- Solvent effects : High-polarity solvents (e.g., DMF) enhance solubility of aromatic intermediates.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields .
Q. What strategies resolve contradictions in spectroscopic data for isoxazole regioisomers?
- Methodology :
- 2D NMR (COSY, NOESY) : Assigns proton-proton correlations to distinguish between 3- and 4-substituted isomers.
- X-ray crystallography : SHELX-refined structures provide unambiguous regiochemistry confirmation .
Q. How do electronic effects of substituents influence the compound’s bioactivity?
- Methodology :
- SAR studies : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 5-phenyl position to enhance binding to hydrophobic enzyme pockets.
- Free-Wilson analysis : Quantifies contributions of substituents to activity .
Q. What computational methods predict the reactivity of this compound in nucleophilic acyl substitution?
- Methodology :
- DFT calculations : Optimize transition-state geometries (e.g., B3LYP/6-31G*) to assess activation barriers for ester hydrolysis .
- MD simulations : Model solvent effects on reaction pathways .
Q. How are crystalline polymorphs of the compound characterized and controlled?
- Methodology :
Properties
IUPAC Name |
methyl 5-phenyl-1,2-oxazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-14-11(13)9-7-10(15-12-9)8-5-3-2-4-6-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPLCJOQBDGMKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358625 | |
Record name | Methyl 5-phenylisoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51677-09-9 | |
Record name | Methyl 5-phenylisoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.